molecular formula C7H7ClN2O B3061086 Benzenediazonium, 4-methoxy-, chloride CAS No. 4346-59-2

Benzenediazonium, 4-methoxy-, chloride

Cat. No. B3061086
CAS RN: 4346-59-2
M. Wt: 170.59 g/mol
InChI Key: KHXUUPPXJWVTHH-UHFFFAOYSA-M
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Description

Benzenediazonium, 4-methoxy-, chloride, also known as 4-Methoxybenzenediazonium chloride, is a chemical compound with the molecular formula C7H7ClN2O . It is a derivative of benzenediazonium, which has a methoxy group (-OCH3) attached to the fourth carbon atom in the benzene ring .


Molecular Structure Analysis

The molecular structure of 4-Methoxybenzenediazonium chloride consists of a benzene ring with a diazonium group (-N2+) and a methoxy group (-OCH3) attached to it . The average mass of this compound is 170.596 Da .


Chemical Reactions Analysis

Benzenediazonium compounds, including 4-Methoxybenzenediazonium chloride, can undergo various types of reactions. These include substitution reactions, where the diazonium group is replaced by another group, and coupling reactions, where the diazonium compound reacts with another aromatic compound to form a compound with a nitrogen bridge .

Safety And Hazards

4-Methoxybenzenediazonium chloride should be handled with care. It is recommended to avoid dust formation, breathing in mist, gas or vapors, and contact with skin and eyes . Personal protective equipment should be worn when handling this compound . In case of accidental ingestion or contact with skin or eyes, immediate medical attention should be sought .

properties

IUPAC Name

4-methoxybenzenediazonium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N2O.ClH/c1-10-7-4-2-6(9-8)3-5-7;/h2-5H,1H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHXUUPPXJWVTHH-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)[N+]#N.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30474018
Record name Benzenediazonium, 4-methoxy-, chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30474018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzenediazonium, 4-methoxy-, chloride

CAS RN

4346-59-2
Record name 4-Methoxybenzenediazonium chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4346-59-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenediazonium, 4-methoxy-, chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30474018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 4-methoxy-phenyl-diazonium chloride was prepared by adding dropwise at 0° C. a solution of 1.8 g of sodium nitrite dissolved in 2.5 ml of water to a solution of 3.075 g of p-anisidine dissolved in 25 ml of water and 8.1 ml of concentrated hydrochloric acid. The reaction mixture was allowed to stand for 2 hours.
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
8.1 mL
Type
reactant
Reaction Step Two
Quantity
3.075 g
Type
reactant
Reaction Step Three
Name
Quantity
2.5 mL
Type
solvent
Reaction Step Three
Name
Quantity
25 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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